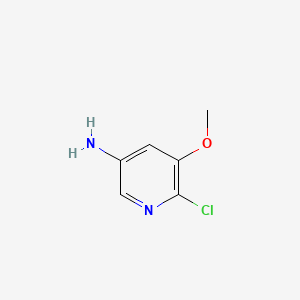

6-Chloro-5-methoxypyridin-3-amine

Description

BenchChem offers high-quality 6-Chloro-5-methoxypyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methoxypyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKVNEBFHWMVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634324 | |

| Record name | 6-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75711-01-2 | |

| Record name | 6-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Imperative of Unambiguous Structural Verification

An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-5-methoxypyridin-3-amine

In the landscape of drug development and agrochemical synthesis, substituted pyridines are foundational building blocks. Their utility is dictated by the precise arrangement of functional groups on the pyridine scaffold, where even a minor positional shift of a substituent can drastically alter biological activity, toxicity, and pharmacokinetic properties. The compound 6-Chloro-5-methoxypyridin-3-amine (CAS No: 75711-01-2) is one such building block, presenting a specific substitution pattern that necessitates rigorous and unequivocal structural confirmation.

This guide eschews a simplistic checklist approach. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in an advanced analytical laboratory. We will demonstrate how a confluence of orthogonal analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—creates a self-validating system. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the authoritative confirmation required for progression in a research and development pipeline.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial phase of elucidation focuses on establishing the fundamental properties of the molecule: its mass, elemental composition, and the constituent functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

As a first principle, we must verify the molecular weight and elemental formula (C₆H₇ClN₂O). Electron Ionization Mass Spectrometry (EI-MS) is the ideal initial technique due to its ability to generate a clear molecular ion and characteristic fragmentation patterns.

The most telling feature for a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[1] This results in a distinctive "M+2" peak in the mass spectrum, which is a powerful diagnostic tool.

Table 1: Expected Mass Spectrometry Data for C₆H₇ClN₂O

| Ion | Description | Expected m/z | Relative Intensity |

| [M]⁺ | Molecular ion with ³⁵Cl isotope | 158.02 | ~100% |

| [M+2]⁺ | Molecular ion with ³⁷Cl isotope | 160.02 | ~33% |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 143.00 | Variable |

| [M-Cl]⁺ | Loss of a chlorine radical | 123.05 | Variable |

Note: m/z values are calculated for the most abundant isotopes. Fragmentation intensities are variable and depend on ionization energy.

The observation of the molecular ion peak cluster at m/z 158 and 160 in the predicted ~3:1 ratio provides immediate and trustworthy evidence for a monochlorinated compound with the correct molecular weight.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, ~1 µg/mL) is introduced via direct infusion into the ion source.

-

Ionization: Standard Electron Ionization (EI) is employed with an electron energy of 70 eV. The ion source temperature is maintained at 200-250°C.

-

Mass Analysis: The mass analyzer is scanned over a relevant mass-to-charge range (e.g., m/z 40-250) to detect the molecular ion and significant fragments.

-

Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and the characteristic isotopic pattern of chlorine.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups hypothesized from the proposed structure. For 6-Chloro-5-methoxypyridin-3-amine, we anticipate characteristic vibrations for the primary amine (N-H), the aromatic ring (C=C, C=N, C-H), the ether linkage (C-O), and the carbon-chlorine bond (C-Cl).

Table 2: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Sharp (Doublet) | N-H asymmetric & symmetric stretching (primary amine)[3][4] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (methoxy -CH₃) |

| 1620 - 1580 | Strong | N-H bending (scissoring)[4] |

| 1580, 1470 | Strong | C=C and C=N aromatic ring stretching[5] |

| 1250 - 1200 | Strong | Aryl-O asymmetric stretching (ether) |

| 1050 - 1000 | Medium | Aryl-O symmetric stretching (ether) |

| 850 - 750 | Strong | C-Cl stretching |

The presence of a distinct doublet in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, while the strong aryl-ether bands confirm the methoxy substituent.[4][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] A background spectrum is recorded and automatically subtracted.

-

Signal Averaging: To improve the signal-to-noise ratio, 16-32 scans are co-added.[2]

Part 2: Definitive Structural Elucidation with NMR Spectroscopy

While MS and FTIR confirm the pieces are present, NMR spectroscopy assembles them. A multi-dimensional NMR approach is essential to unambiguously determine the substitution pattern on the pyridine ring.

Experimental Protocol: General NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly observable.

-

Concentration: Approximately 5-10 mg of the sample is dissolved in 0.5-0.6 mL of the deuterated solvent.[7]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

-

Pyridine Ring Protons (H-2, H-4): The structure contains two protons on the aromatic ring. Due to the influence of the substituents, they will appear as distinct signals in the aromatic region (typically δ 6.5-8.5). The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will shield these protons (shift them upfield), while the electron-withdrawing chloro (-Cl) group and the ring nitrogen will deshield them (shift them downfield). They are meta to each other, so they will appear as two doublets with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz).

-

Amine Protons (-NH₂): Will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. In DMSO-d₆, it is more likely to be a well-defined resonance.

-

Methoxy Protons (-OCH₃): Will appear as a sharp singlet, typically in the δ 3.8-4.0 ppm region, integrating to three protons.

Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.6 - 7.8 | d | 1H | ~2.5 Hz | H-2 |

| ~6.9 - 7.1 | d | 1H | ~2.5 Hz | H-4 |

| ~5.5 - 6.0 | br s | 2H | - | -NH₂ |

| ~3.8 - 3.9 | s | 3H | - | -OCH₃ |

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. For the proposed structure, all six carbons of the pyridine ring are chemically non-equivalent and should produce six distinct signals.

Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale |

| ~145-150 | C-5 | Carbon attached to the electron-donating -OCH₃ group, shifted downfield. |

| ~140-145 | C-6 | Carbon attached to the electronegative -Cl group, deshielded. |

| ~135-140 | C-3 | Carbon attached to the electron-donating -NH₂ group. |

| ~125-130 | C-2 | Aromatic CH, deshielded by the adjacent ring nitrogen. |

| ~110-115 | C-4 | Aromatic CH, shielded by ortho/para donating groups. |

| ~55-60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are the cornerstone of definitive structure elucidation. They reveal correlations between nuclei that are essential for confirming the precise connectivity of the atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. It is a powerful tool for unambiguously assigning the ¹H signals to their corresponding ¹³C signals. We expect to see correlations for:

-

H-2 ↔ C-2

-

H-4 ↔ C-4

-

-OCH₃ protons ↔ -OCH₃ carbon

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These long-range correlations act as bridges, connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

-

Methoxy Group Placement: The protons of the -OCH₃ group (at ~δ 3.8) should show a strong correlation to C-5 (at ~δ 145-150). This is a 3-bond correlation (H-C-O-C) and is definitive proof that the methoxy group is attached to C-5.

-

Ring Proton Connectivity:

-

The H-2 proton should show correlations to C-4 , C-6 , and C-3 .

-

The H-4 proton should show correlations to C-2 , C-5 , and C-6 .

-

-

Amine Group Placement: The amine protons, if sharp enough, may show correlations to C-2 and C-4 .

This web of interlocking correlations, visualized below, leaves no ambiguity about the placement of each substituent.

Part 3: Visualization & Synthesis of Evidence

Logical Workflow for Structure Elucidation

The entire process can be visualized as a logical, sequential workflow where each step builds upon the last, culminating in a single, validated structure.

Caption: A logical workflow for structure elucidation.

Key HMBC Correlations for Structural Confirmation

The diagram below illustrates the critical long-range correlations that piece together the molecular structure.

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion: A Self-Validating System

The structural elucidation of 6-Chloro-5-methoxypyridin-3-amine serves as a paradigm for modern analytical chemistry. The process is a self-validating loop:

-

MS proposes a monochlorinated formula of C₆H₇ClN₂O.

-

FTIR confirms the presence of the required -NH₂, -OCH₃, and aromatic C-Cl functionalities.

-

NMR provides the definitive proof of concept:

-

¹H and ¹³C NMR confirm the correct number and type of proton and carbon environments.

-

HSQC links these protons and carbons directly.

-

HMBC provides the unequivocal evidence of the substitution pattern, specifically the ³J(H,C) correlation from the methoxy protons to C-5, which locks the structure in place.

-

Each piece of data corroborates the others, converging on a single, unambiguous structural assignment. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing researchers and drug development professionals with absolute confidence in the identity and quality of their chemical matter.

References

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy: An Introduction to Laboratory Practices in Organic Chemistry. [Link]

-

Kutal, C. (n.d.). IR: Amines. University of Georgia. [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy Table. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-3-amine (CAS: 75711-01-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Chloro-5-methoxypyridin-3-amine is a strategically functionalized pyridine derivative that has emerged as a valuable building block in the landscape of modern medicinal chemistry. Its carefully arranged chloro, methoxy, and amino substituents provide a versatile scaffold for the synthesis of complex, biologically active molecules. This guide, intended for laboratory scientists and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the development of targeted therapeutics. The information presented herein is curated to provide not only procedural knowledge but also the underlying chemical principles that govern its reactivity and utility.

Compound Identity and Physicochemical Properties

6-Chloro-5-methoxypyridin-3-amine, registered under CAS number 75711-01-2, is a solid at room temperature.[1] Proper storage in a dark, inert atmosphere at 2-8°C is recommended to ensure its stability.[1] The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 75711-01-2 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol [2] |

| IUPAC Name | 6-chloro-5-methoxypyridin-3-amine[3] |

| Synonyms | 6-chloro-5-methoxy-3-pyridinamine[1] |

| Physical Form | Solid[1] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place[1] |

Synthesis and Purification: A Pathway to a Key Intermediate

While multiple synthetic routes to substituted aminopyridines exist, a common and logical approach to 6-Chloro-5-methoxypyridin-3-amine involves the functionalization of a suitable pyridine precursor. A plausible and efficient laboratory-scale synthesis starts from a di-substituted pyridine, leveraging the differential reactivity of the positions on the pyridine ring.

Proposed Synthetic Workflow

A rational synthesis strategy involves the nitration of 2-chloro-3-methoxypyridine, followed by the reduction of the nitro group to the desired amine. This approach takes advantage of commercially available starting materials and well-established chemical transformations.

Caption: A plausible synthetic workflow for 6-Chloro-5-methoxypyridin-3-amine.

Detailed Experimental Protocol (Illustrative)

Step 1: Nitration of 2-Chloro-3-methoxypyridine

-

To a stirred solution of 2-chloro-3-methoxypyridine in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-chloro-3-methoxy-5-nitropyridine.

Step 2: Reduction of 2-Chloro-3-methoxy-5-nitropyridine

-

To a stirred suspension of iron powder in a mixture of ethanol and hydrochloric acid, heat the mixture to reflux.

-

Add the 2-chloro-3-methoxy-5-nitropyridine from the previous step portion-wise to the refluxing mixture.

-

Maintain the reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-Chloro-5-methoxypyridin-3-amine.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by HPLC and confirmed by spectroscopic methods.

Analytical Characterization: Confirming Identity and Purity

A rigorous confirmation of the structure and purity of 6-Chloro-5-methoxypyridin-3-amine is essential. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (chloro, methoxy, and amino) and their positions on the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ are characteristic of a primary amine.[4]

-

C-N stretching (aromatic): A band in the 1335-1250 cm⁻¹ region.[4]

-

C-O stretching (aryl ether): A strong band typically observed around 1250-1180 cm⁻¹.

-

N-H bending: A band in the 1650-1580 cm⁻¹ region for the primary amine.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns can provide further structural information. Common fragmentation pathways for aliphatic amines involve alpha-cleavage.[5]

Applications in Research and Drug Development

The strategic placement of the amino, chloro, and methoxy groups on the pyridine ring makes 6-Chloro-5-methoxypyridin-3-amine a highly valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[6] 6-Chloro-5-methoxypyridin-3-amine serves as a versatile starting material for the synthesis of potent and selective inhibitors of various kinases implicated in diseases such as cancer.[7]

The chloro substituent provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or heteroaryl moieties to explore the chemical space and optimize the structure-activity relationship (SAR). The methoxy group can influence the compound's solubility and metabolic stability.

A general synthetic strategy for utilizing 6-Chloro-5-methoxypyridin-3-amine in the synthesis of kinase inhibitors is depicted below.

Caption: Generalized workflow for the synthesis of kinase inhibitors from 6-Chloro-5-methoxypyridin-3-amine.

Reactivity and Mechanistic Considerations

The pyridine ring is electron-deficient, which activates it towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the ring nitrogen. In 6-Chloro-5-methoxypyridin-3-amine, the chlorine atom is at the 6-position (ortho to the nitrogen), making it susceptible to displacement by nucleophiles. This reactivity is a key feature that is exploited in its synthetic applications. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nature of the pyridine nitrogen.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloro-5-methoxypyridin-3-amine.

Hazard Identification

The compound is associated with the following hazard statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

6-Chloro-5-methoxypyridin-3-amine is a compound of significant interest to the scientific community, particularly those engaged in the discovery and development of novel therapeutics. Its unique substitution pattern provides a synthetically tractable platform for the generation of diverse chemical libraries. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is crucial for its effective utilization in research and development endeavors. This guide serves as a foundational resource to aid scientists in harnessing the full potential of this versatile chemical building block.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methoxypyridin-3-amine: A Key Intermediate in Drug Discovery

Introduction: The Strategic Importance of 6-Chloro-5-methoxypyridin-3-amine in Medicinal Chemistry

6-Chloro-5-methoxypyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery and development. Its unique substitution pattern, featuring a chlorine atom, a methoxy group, and an amine on the pyridine ring, provides medicinal chemists with multiple reactive handles for diversification and the introduction of pharmacophoric elements. This guide offers a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed experimental insights. The presented methodology is designed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound approach to the preparation of this important compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 6-Chloro-5-methoxypyridin-3-amine, suggests a multi-step approach commencing from a readily available dichloropyridine precursor. The core strategy involves the sequential introduction of the nitro, methoxy, and amino functionalities. This pathway is advantageous as it leverages the directing effects of the substituents and the inherent reactivity of the pyridine ring to achieve the desired regiochemistry.

The Strategic Utility of 6-Chloro-5-methoxypyridin-3-amine in Contemporary Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its metabolic stability, aqueous solubility, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Within this class of heterocycles, 6-Chloro-5-methoxypyridin-3-amine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its strategic placement of a reactive chlorine atom, a nucleophilic amine, and a methoxy group offers a trifecta of synthetic handles, enabling the facile construction of complex molecular architectures. This guide provides an in-depth technical overview of the commercial availability, synthesis, and reactivity of 6-Chloro-5-methoxypyridin-3-amine, with a focus on its practical application in the synthesis of kinase inhibitors and other therapeutic agents.

Physicochemical Properties and Commercial Availability

6-Chloro-5-methoxypyridin-3-amine is a solid at room temperature with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[1][2] It is commercially available from a variety of suppliers, ensuring its accessibility for research and development purposes. The typical purity offered is ≥95%. For optimal stability, it is recommended to store the compound under an inert atmosphere at 2-8°C.[3]

| Supplier | CAS Number | Purity | Form |

| Sigma-Aldrich | 75711-01-2 | ≥95% | Solid |

| Thermo Scientific Chemicals | 75711-01-2 | 97% | Solid |

| ChemicalBook | 75711-01-2 | Not Specified | Solid |

| LookChem | 75711-01-2 | Not Specified | Solid |

| Dayang Chem | 75711-01-2 | Not Specified | Solid |

This table provides a summary of representative suppliers and does not constitute a complete list. Pricing and availability are subject to change.

Synthetic Strategies and Reactivity Profile

While 6-Chloro-5-methoxypyridin-3-amine is readily available for purchase, an understanding of its synthesis can be valuable for the development of novel analogs. A plausible synthetic route can be inferred from the preparation of structurally related compounds. For instance, the synthesis of 2,3-diamino-6-methoxypyridine often commences with 2-amino-6-chloro-3-nitropyridine. This precursor undergoes methoxylation with sodium methoxide, followed by the reduction of the nitro group to an amine. A similar strategy, starting from a suitably substituted nitropyridine, could be envisioned for the synthesis of 6-Chloro-5-methoxypyridin-3-amine.

The true synthetic utility of this building block lies in its reactivity. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The amine group at the 3-position provides a site for amide bond formation, sulfonylation, or further cross-coupling reactions.

Key Reactions and Mechanistic Considerations

The two most powerful transformations involving 6-Chloro-5-methoxypyridin-3-amine are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

-

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating a biaryl linkage by coupling the chloropyridine with a boronic acid or ester.[4] The catalytic cycle, typically employing a palladium catalyst and a phosphine ligand, involves oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[5]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the chloropyridine and a primary or secondary amine.[5][6] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. The selection of the appropriate phosphine ligand and base is crucial for the success of this transformation.[7]

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[8] 6-Chloro-5-methoxypyridin-3-amine serves as a valuable starting material for the synthesis of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.[8]

While a specific, publicly disclosed drug candidate synthesized directly from 6-Chloro-5-methoxypyridin-3-amine is not readily identifiable, its structural motifs are present in numerous patented compounds. For instance, a patent for RIOK2 inhibitors, a class of atypical kinases involved in cancer, describes compounds with a substituted pyridinyl moiety that could be derived from this starting material.[9] The general synthetic strategies outlined in these patents often rely on Suzuki and Buchwald-Hartwig reactions to build the final complex molecules.

The following diagram illustrates a generalized workflow for the application of 6-Chloro-5-methoxypyridin-3-amine in the synthesis of a hypothetical biaryl-amino-pyridine, a common core structure in kinase inhibitors.

Caption: Generalized synthetic workflow for a biaryl-amino-pyridine.

Experimental Protocols: Foundational Methodologies

The following protocols are adapted from established procedures for similar chloropyridine derivatives and serve as a robust starting point for the optimization of reactions with 6-Chloro-5-methoxypyridin-3-amine.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of 6-Chloro-5-methoxypyridin-3-amine with an arylboronic acid.

Materials:

-

6-Chloro-5-methoxypyridin-3-amine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (2-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equiv)

-

Degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-5-methoxypyridin-3-amine, the arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of 6-Chloro-5-methoxypyridin-3-amine with a primary or secondary amine.

Materials:

-

6-Chloro-5-methoxypyridin-3-amine (1.0 equiv)

-

Amine coupling partner (1.1-1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

-

XPhos (2-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add 6-Chloro-5-methoxypyridin-3-amine and the amine coupling partner.

-

Remove the flask from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

6-Chloro-5-methoxypyridin-3-amine is a highly versatile and commercially accessible building block that offers significant advantages in the synthesis of complex molecules for drug discovery. Its well-defined reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient means of elaborating its core structure. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

-

LookChem. Cas 75711-01-2, 3-AMINO-6-CHLORO-5-METHOXY PYRIDINE. [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. 6-Chloro-5-methoxypyridin-3-amine 75711-01-2. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

- Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubChemLite. 6-chloro-5-methoxypyridin-3-amine (C6H7ClN2O). [Link]

- Google Patents. US4742060A - Heterocyclic compounds.

-

Google Patents. WO 2022/115377 A1. [Link]

-

ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]

-

Google Patents. US Patent for Discovery of 3- { 5 - [ ( 6 - Amino - 1H - pyrazolo [ 3,4 b ] pyridine - 3 - yl ] ) methoxy ] -2 - chlorophenoxy } -5 - chlorobenzonitrile. [Link]

-

NIH National Library of Medicine. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

NIH National Library of Medicine. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. [Link]

-

Google Patents. WO 2022/132696 A1. [Link]

-

NIH National Library of Medicine. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

PubMed. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-AMINO-6-CHLORO-5-METHOXY PYRIDINE | 75711-01-2 [chemicalbook.com]

- 3. 6-Chloro-5-methoxypyridin-3-amine | 75711-01-2 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Safe Handling of 6-Chloro-5-methoxypyridin-3-amine

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 6-Chloro-5-methoxypyridin-3-amine. As a substituted pyridine, this compound presents specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. 6-Chloro-5-methoxypyridin-3-amine is a solid organic compound with the molecular formula C₆H₇ClN₂O.[1][2] Its characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1][2] |

| CAS Number | 75711-01-2 | [1] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [3] |

This data is crucial for accurate weighing, solvent selection, and establishing appropriate storage conditions to ensure the compound's stability.

Section 2: Hazard Identification and Toxicological Profile

6-Chloro-5-methoxypyridin-3-amine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The toxicological profile indicates that this compound can cause significant harm upon exposure. While comprehensive data on long-term effects like carcinogenicity and reproductive toxicity is limited, the acute hazards demand stringent adherence to safety protocols.[1] The irritant nature of the compound to the skin, eyes, and respiratory tract is a key consideration for all handling procedures.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

All work involving 6-Chloro-5-methoxypyridin-3-amine, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of dust or vapors, which is a primary exposure route.[1][5] The work area should also be equipped with an easily accessible emergency eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves.[1][6] Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds.[4] It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[1][4]

-

Lab Coat: A long-sleeved, fully-buttoned lab coat is required to protect against skin contact.[1][4]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Section 4: Core Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is paramount for minimizing exposure and ensuring experimental reproducibility.

Protocol for Weighing and Preparing Solutions

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh boat, glassware, solvents) inside the hood.

-

Weighing: Tare the balance with a clean weigh boat. Carefully transfer the solid 6-Chloro-5-methoxypyridin-3-amine from its storage container to the weigh boat using a dedicated spatula. Avoid generating dust.[1]

-

Dissolution: Add the solvent to the receiving flask. Slowly and carefully add the weighed solid to the solvent. If necessary, use a funnel to prevent spillage.

-

Cleanup: Immediately after transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.

-

Store 6-Chloro-5-methoxypyridin-3-amine in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

The recommended storage temperature is between 2-8°C.[3]

-

Keep the compound away from incompatible materials such as strong oxidizing agents and sources of ignition.[4][8]

Section 5: Emergency Response Protocols

Preparedness is key to effectively managing accidental exposures and spills. All laboratory personnel must be familiar with these procedures.

Personal Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Spill Management

The response to a spill should be swift and systematic. The following workflow illustrates the necessary steps.

Caption: Workflow for managing a chemical spill.

For a minor spill, avoid breathing vapors and ensure adequate ventilation.[9] Use an inert absorbent material to contain and collect the spilled solid.[5][8] Place the material into a suitable, closed container for disposal.[1]

Section 6: Waste Disposal

All waste containing 6-Chloro-5-methoxypyridin-3-amine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[4]

-

Collect waste in properly labeled, sealed containers.

-

Do not release the chemical into the environment.[1]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Section 7: Conclusion

6-Chloro-5-methoxypyridin-3-amine is a valuable compound in research and development, but its handling demands respect and caution. By integrating the principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness into all workflows, researchers can significantly mitigate the risks associated with its use. A proactive and informed approach to safety is not just a regulatory requirement; it is a fundamental component of responsible scientific practice.

References

-

PubChem. (n.d.). 5-Chloro-6-methoxypyridin-3-amine. [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5 [sigmaaldrich.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. biosynth.com [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com [carlroth.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-5-methoxypyridin-3-amine

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 6-Chloro-5-methoxypyridin-3-amine (CAS: 75711-01-2), a key intermediate in modern pharmaceutical synthesis. The solubility of an active pharmaceutical ingredient (API) or its precursors is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This document outlines the fundamental properties of the title compound, presents a rigorous, field-proven protocol for thermodynamic solubility determination, discusses the anticipated solubility profile based on its chemical structure, and explores the practical implications for research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile chemical building block.

Introduction: The Strategic Importance of a Well-Defined Solubility Profile

6-Chloro-5-methoxypyridin-3-amine is a substituted pyridine derivative whose structural motifs are prevalent in a variety of biologically active agents. As a key starting material or intermediate, its consistent and predictable behavior in different solvent systems is paramount for the development of robust, scalable, and cost-effective synthetic processes. An improperly characterized solubility profile can lead to significant downstream challenges, including poor reaction yields, difficulties in crystallization, and the formulation of thermodynamically unstable drug products.

This guide moves beyond a simple recitation of data, instead providing the causal reasoning behind experimental design and data interpretation. By understanding why 6-Chloro-5-methoxypyridin-3-amine behaves as it does, scientists can proactively address challenges and leverage its properties to their advantage.

Foundational Physicochemical Properties

A molecule's solubility is governed by its intrinsic physicochemical properties. The table below summarizes the key characteristics of 6-Chloro-5-methoxypyridin-3-amine, which collectively inform its dissolution behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Appearance | Solid (Likely off-white to yellow powder) | [2] |

| Predicted pKa | 4.31 ± 0.10 (Most Basic) | N/A |

| Predicted LogP | 1.46 | N/A |

The presence of a basic amino group (predicted pKa ≈ 4.31) is the most influential feature, suggesting that the compound's aqueous solubility will be highly dependent on pH. The predicted LogP value of 1.46 indicates moderate lipophilicity, suggesting a balance of solubility between aqueous and organic media.

A Validated Protocol for Thermodynamic Solubility Assessment

To ensure data integrity and reproducibility, a standardized and rigorous experimental protocol is essential. The following section details the "shake-flask" method, the gold standard for determining thermodynamic (equilibrium) solubility. This protocol is designed as a self-validating system, incorporating precise quantification against a standard curve.

Experimental Workflow Overview

The overall process follows a logical progression from preparation to analysis, ensuring that a true equilibrium state is achieved and accurately measured.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Experimental Methodology

Objective: To determine the equilibrium solubility of 6-Chloro-5-methoxypyridin-3-amine in a panel of pharmaceutically relevant solvents.

Materials:

-

6-Chloro-5-methoxypyridin-3-amine (purity >95%)

-

HPLC-grade solvents (e.g., Water, 0.1 N HCl, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Analytical balance, calibrated

-

2 mL glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Benchtop centrifuge with vial adapters

-

0.22 µm syringe filters (PVDF or PTFE, selected for solvent compatibility)

-

Calibrated pipettes

-

Validated HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Standards: Prepare a 10 mg/mL stock solution of the compound in DMSO. From this stock, perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in the analytical mobile phase.

-

Sample Incubation: Add an excess amount of solid 6-Chloro-5-methoxypyridin-3-amine to a vial (e.g., ~5 mg, ensuring undissolved solid is visible). Add a precise volume (e.g., 1.0 mL) of the desired test solvent.

-

Equilibration: Securely cap the vials and place them on the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.

-

Expert Insight: A 24-hour period is typically sufficient for small molecules to reach equilibrium. For potentially slow-dissolving compounds or for confirmation, a 48-hour time point can be included to ensure the concentration has plateaued.

-

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Causality: Centrifugation is a critical step to ensure that subsequent sampling of the supernatant is not contaminated with fine solid particles, which would artificially inflate the measured solubility.

-

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Perform an accurate dilution of the filtrate into the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

-

Analytical Quantification: Inject the prepared standards and diluted samples onto the HPLC or LC-MS/MS system.

-

Data Analysis: Construct a linear regression calibration curve from the standard responses. Use the equation of the line to calculate the concentration of the diluted sample, then factor in the dilution to determine the final solubility in the original solvent (expressed in mg/mL or µg/mL).

Anticipated Solubility Profile and Interpretation

| Solvent System | Solvent Type | Anticipated Solubility Category | Rationale |

| 0.1 N HCl (pH 1) | Acidic Aqueous | Freely Soluble (>10 mg/mL) | The basic amino group is fully protonated, forming a highly polar and soluble hydrochloride salt. |

| Purified Water (pH ~7) | Neutral Aqueous | Sparingly Soluble (~0.5-1.5 mg/mL) | The compound exists primarily in its neutral, less polar form. Solubility is driven by polar interactions with the methoxy and amino groups but limited by the chloro-substituted aromatic ring. |

| PBS (pH 7.4) | Buffered Aqueous | Sparingly Soluble (~1-2 mg/mL) | Similar to water, but slight increase in solubility may be observed due to ionic strength effects. |

| Methanol / Ethanol | Polar Protic Organic | Soluble to Freely Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Very Soluble (>100 mg/mL) | DMSO is a powerful, universal organic solvent capable of disrupting crystal lattice energy and solvating a wide range of molecules. |

| Acetonitrile | Polar Aprotic Organic | Moderately Soluble | Less polar than DMSO or methanol, but still capable of significant solvation. |

Key Factors Influencing Solubility

The solubility of 6-Chloro-5-methoxypyridin-3-amine is not a single value but a function of its environment. Understanding the variables that control it is key to its successful application.

The Critical Impact of pH

As predicted by its pKa, pH is the most dominant factor affecting aqueous solubility. Below its pKa (~4.3), the compound will exist predominantly in its protonated, cationic form, which is significantly more soluble in water than the neutral form that predominates at physiological pH (7.4).

Caption: The effect of pH on the ionization and solubility of the amine.

Practical Implications:

-

Oral Drug Delivery: This pH-dependent solubility suggests that dissolution may be higher in the acidic environment of the stomach than in the neutral environment of the intestine.

-

Purification: The compound can be selectively extracted into an acidic aqueous phase from a water-immiscible organic solvent and then precipitated by raising the pH, a classic purification technique.

Safety and Handling Precautions

According to available Safety Data Sheets (SDS), 6-Chloro-5-methoxypyridin-3-amine presents several hazards.[1][3]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3][4][5] It may also cause respiratory irritation.[1][3][4]

-

Required PPE: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[2]

Conclusion

The solubility profile of 6-Chloro-5-methoxypyridin-3-amine is a multifaceted characteristic that is crucial for its effective use in pharmaceutical R&D. While specific experimental values require determination via rigorous protocols such as the shake-flask method detailed herein, its chemical structure provides clear, actionable insights into its behavior. Its pH-dependent aqueous solubility is a key feature that can be both a challenge and an opportunity in synthesis and formulation. By applying the principles and methodologies outlined in this guide, researchers can confidently handle this compound, optimize its use in their workflows, and accelerate the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Key Reactive Sites of 6-Chloro-5-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methoxypyridin-3-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group, a deactivating yet ortho-para directing methoxy group, and a labile chloro group on a pyridine core, presents a nuanced reactivity profile. This guide provides an in-depth analysis of the key reactive sites of this molecule, offering a predictive framework for its synthetic transformations and explaining the underlying electronic and steric factors that govern its chemical behavior. Understanding these principles is paramount for the strategic design of synthetic routes towards complex molecular targets, particularly in the development of novel kinase inhibitors and other therapeutic agents.

Molecular Structure and Electronic Properties

The reactivity of 6-Chloro-5-methoxypyridin-3-amine is a direct consequence of the interplay between its various functional groups and the inherent electronic nature of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene, but activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen (C2, C4, and C6).

The substituents modulate this intrinsic reactivity:

-

Amino Group (-NH₂): As a strong electron-donating group, the amino group at C3 activates the pyridine ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).

-

Methoxy Group (-OCH₃): This is another electron-donating group that activates the ring towards EAS and directs to its ortho and para positions (C4 and C6).

-

Chloro Group (-Cl): The chlorine atom at C6 is an electron-withdrawing group via induction but can donate electron density through resonance. Its most significant role in the context of reactivity is as a good leaving group in nucleophilic aromatic substitution and as a handle for transition metal-catalyzed cross-coupling reactions.

The confluence of these electronic effects makes 6-Chloro-5-methoxypyridin-3-amine a versatile synthon, with several potential sites for chemical modification.

Key Reactive Sites and Predicted Reactivity

Based on the electronic properties of the substituted pyridine ring, we can identify three primary sites of reactivity: the chloro group at C6, the amino group at C3, and the carbon atoms of the pyridine ring susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at C6

The most prominent reactive site on 6-Chloro-5-methoxypyridin-3-amine is the chloro-substituted carbon at the C6 position. The pyridine nitrogen, being ortho to this position, strongly activates it towards nucleophilic attack. This activation is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution reaction. The presence of the electron-donating amino and methoxy groups can slightly decrease the rate of SNAr compared to an unsubstituted chloropyridine, but the C6 position remains highly susceptible to displacement by a variety of nucleophiles.

Causality of Experimental Choices:

-

Choice of Nucleophile: Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically effective.

-

Reaction Conditions: The reaction often requires elevated temperatures to overcome the activation energy for the disruption of aromaticity in the first step of the addition-elimination mechanism. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to solvate the nucleophile and facilitate the reaction.

Palladium-Catalyzed Cross-Coupling Reactions at C6

The carbon-chlorine bond at C6 serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. For an electron-rich and sterically hindered substrate like 6-Chloro-5-methoxypyridin-3-amine, the choice of catalyst system is crucial.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

| Palladium Precursor (mol%) | Ligand (mol%) | Typical Use Case |

| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | General, high-yielding system for challenging chlorides. |

| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Effective for sterically hindered substrates. |

| PdCl₂(dppf) (2-5%) | (None, is a complex) | A common, robust pre-catalyst, though may require higher temperatures. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add 6-Chloro-5-methoxypyridin-3-amine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This reaction is particularly valuable for the synthesis of complex amines and has been widely adopted in the pharmaceutical industry.

Causality of Experimental Choices:

-

Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos, RuPhos), are generally required to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond and to promote the reductive elimination of the final product.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).

Reactions at the Amino Group (C3)

The amino group at the C3 position is a key site for functionalization. It can act as a nucleophile and can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution.

Experimental Protocol: Boc-Protection of the Amino Group

A patent for the synthesis of pyrazolopyridine derivatives as HPK1 modulators describes the protection of the amino group of 6-Chloro-5-methoxypyridin-3-amine.[1]

-

Dissolve 6-Chloro-5-methoxypyridin-3-amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 2.2 equiv) via syringe over 10 minutes.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) (1.2 equiv) in THF via syringe over a period of time.

-

Allow the reaction to proceed, monitoring by a suitable analytical method (e.g., TLC or LC-MS) until completion.

-

Work-up the reaction by quenching with a suitable reagent and extract the product into an organic solvent.

-

Purify the product by standard methods such as column chromatography.

Electrophilic Aromatic Substitution on the Pyridine Ring

Due to the presence of two strong electron-donating groups (amino and methoxy), 6-Chloro-5-methoxypyridin-3-amine is activated towards electrophilic aromatic substitution. The directing effects of the substituents need to be considered to predict the regioselectivity of such reactions.

-

The amino group at C3 directs ortho and para, to C2 and C4.

-

The methoxy group at C5 directs ortho and para, to C4 and C6.

The C4 position is activated by both the amino and methoxy groups, making it the most likely site for electrophilic attack. The C2 and C6 positions are also activated, but to a lesser extent. However, the pyridine nitrogen strongly deactivates the C2 and C6 positions towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid side reactions.

Visualization of Key Concepts

Logical Flow of Reactivity Analysis

Caption: Predicted reactivity pathways for 6-Chloro-5-methoxypyridin-3-amine.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-Chloro-5-methoxypyridin-3-amine is a versatile and valuable building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is governed by a delicate balance of electronic and steric effects imparted by its substituents and the pyridine core. The primary reactive sites are the C6-chloro group, which readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the C3-amino group, which can be functionalized through various nitrogen-centered reactions. The pyridine ring itself is activated towards electrophilic aromatic substitution, with a strong preference for the C4 position. A thorough understanding of these reactive pathways, supported by the judicious selection of reagents and reaction conditions, empowers researchers to efficiently incorporate this scaffold into complex molecular architectures, thereby accelerating the discovery and development of new therapeutic agents.

References

- WO2018049200A1 - Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer.

-

Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Jou, D., & Gonzalez-Gomez, J. C. (2020). Recent Advances in the Synthesis of Pyridines. Molecules, 25(11), 2533. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Chloro-5-methoxypyridin-3-amine in Modern Kinase Inhibitor Synthesis

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space explored for kinase inhibition, the pyridine ring stands out as a "privileged scaffold." Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket mimics the adenine moiety of ATP, providing a robust anchor for inhibitor binding.[1]

This guide focuses on 6-Chloro-5-methoxypyridin-3-amine , a highly versatile and strategically important building block in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern—featuring a nucleophilic amine at the 3-position, a reactive chlorine atom at the 6-position, and a methoxy group at the 5-position—offers medicinal chemists a powerful toolkit for crafting potent and selective therapeutic agents. The strategic placement of these functional groups allows for controlled, sequential reactions to build molecular complexity and fine-tune structure-activity relationships (SAR).[1]

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of 6-Chloro-5-methoxypyridin-3-amine is fundamental to its effective application.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane |

| CAS Number | 106148-93-4 |

Reactivity Insights:

The reactivity of this scaffold is dictated by the electronic interplay of the ring nitrogen and its substituents.

-

C6-Cl (The Reactive Hotspot): The chlorine atom at the 6-position is ortho to the electron-withdrawing pyridine nitrogen. This positioning significantly activates the carbon for Nucleophilic Aromatic Substitution (SₙAr) . The nitrogen atom effectively stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, making this position the primary site for coupling with various nucleophiles (amines, thiols, etc.) or for palladium-catalyzed cross-coupling reactions.[2]

-

C3-NH₂ (The Growth Vector): The amino group at the 3-position is a versatile nucleophile. It serves as the principal attachment point for side chains via acylation, sulfonylation, or reductive amination. These modifications are critical for extending the molecule into other regions of the ATP pocket to enhance potency and achieve selectivity against other kinases.

-

C5-OCH₃ (The Modulator): The methoxy group is more than a simple substituent. It electronically influences the ring's reactivity and can be a key interaction point within the target kinase. Furthermore, it offers a latent opportunity for modification; O-demethylation reveals a hydroxyl group, which can be used as a handle for further functionalization or as a hydrogen bond donor.

Pharmacophore Contribution to Kinase Binding

A pharmacophore is the essential three-dimensional arrangement of molecular features required to trigger a specific biological response.[3] The 6-Chloro-5-methoxypyridin-3-amine core provides a robust foundation for building a successful kinase inhibitor pharmacophore.

-

Hinge-Binding Element: The pyridine nitrogen typically serves as a key hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.

-

Diversity Point 1 (C6): The substituent introduced at this position often projects into the solvent-exposed region or a hydrophobic pocket, influencing solubility and potency.

-

Diversity Point 2 (C3): The side chain attached to the amine is crucial for targeting the ribose-binding pocket or other selectivity pockets, allowing for differentiation between closely related kinases.

Caption: Pharmacophoric interactions of a pyridine-based inhibitor in a kinase active site.

Synthetic Protocols and Methodologies

The versatility of 6-Chloro-5-methoxypyridin-3-amine is best demonstrated through its application in key synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C6-Position

This is one of the most common and direct methods for functionalizing the scaffold, displacing the activated chlorine with an amine nucleophile.

-

Rationale: The reaction is driven by the electronic activation provided by the pyridine nitrogen. It is often performed at elevated temperatures to overcome the activation energy. The choice of a high-boiling point solvent like n-butanol or DMSO is typical. A base is included to neutralize the HCl generated in situ.

-

Materials:

-

6-Chloro-5-methoxypyridin-3-amine (1.0 eq)

-

Desired amine nucleophile (R-NH₂) (1.2 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Solvent: n-Butanol, Dioxane, or DMSO

-

-

Procedure:

-

To a sealable reaction vessel, add 6-Chloro-5-methoxypyridin-3-amine and the chosen solvent (e.g., n-Butanol, 0.2 M).

-

Add the amine nucleophile followed by the base (DIPEA).

-

Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 6-amino-substituted pyridine.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol is essential for creating C-C bonds, linking the pyridine core to various aryl or heteroaryl moieties.

-

Rationale: This palladium-catalyzed reaction is a powerful tool for building biaryl systems, which are common motifs in kinase inhibitors. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific boronic acid/ester used.

-

Materials:

-

6-Chloro-5-methoxypyridin-3-amine (1.0 eq)

-

Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system: Dioxane/Water or DME/Water (typically 4:1)

-

-

Procedure:

-

In a reaction flask, combine 6-Chloro-5-methoxypyridin-3-amine, the boronic acid/ester, and the base.

-

Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction to 90-110 °C and stir until completion as monitored by LC-MS (4-16 hours).

-

Cool to room temperature and dilute with an organic solvent like ethyl acetate.